Cyclonona-1,2,6-triene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1502-42-7 |
|---|---|
Molecular Formula |
C9H12 |
Molecular Weight |
120.19 g/mol |
InChI |
InChI=1S/C9H12/c1-2-4-6-8-9-7-5-3-1/h1-2,7-8H,3-6H2 |
InChI Key |
QNZNFKRCAMWGDS-UHFFFAOYSA-N |
SMILES |
C1CC=C=CCCC=C1 |
Canonical SMILES |
C1CC=C=CCCC=C1 |
Synonyms |
1,2,6-Cyclononatriene |
Origin of Product |
United States |
Synthetic Methodologies for Cyclonona 1,2,6 Triene
Historical and Pioneering Synthetic Routes
The synthesis of cyclic allenes, including cyclonona-1,2,6-triene, has been a significant area of research, with early methods laying the groundwork for more advanced techniques.
Synthesis from Dihalocyclopropane Derivatives and Organolithium Reagents
A foundational method for the synthesis of allenes involves the reaction of gem-dihalocyclopropanes with organolithium reagents, such as methyllithium (B1224462) or butyllithium. scispace.com This approach, often referred to as the Doering-Moore-Skattebøl synthesis, has been successfully applied to the preparation of various cyclic allenes. In the case of this compound, a suitable dichlorocyclopropane precursor, when treated with an organolithium reagent, can undergo a dehalogenation and ring-opening sequence to furnish the desired triene. rsc.org The reaction typically proceeds through a lithium-halogen exchange, forming a lithio-halocyclopropane intermediate which then eliminates lithium halide to generate the allene (B1206475). scispace.com
The general scheme for this reaction is as follows:
| Reactant | Reagent | Product |
|---|---|---|
| gem-Dihalocyclopropane | Organolithium (e.g., MeLi, BuLi) | Allene |
Mechanistic Insights into Allene Formation from Gem-Dihalocyclopropanes
The conversion of gem-dihalocyclopropanes to allenes is a mechanistically rich process, with several proposed pathways that can influence the product distribution and stereochemistry.
Concerted Elimination and Ring-Opening Pathways
One of the proposed mechanisms involves a concerted process where the elimination of lithium halide and the opening of the cyclopropane (B1198618) ring occur simultaneously to form the allene. scispace.com This pathway is considered a likely route for the formation of the desired allenic product. scispace.com Computational studies on related systems have also suggested that concerted cycloaddition pathways can lead to the formation of cyclic allene intermediates. nih.gov
Carbene Intermediate Involvement and Stereochemical Considerations
An alternative mechanism involves the α-elimination of lithium halide from the lithio-halocyclopropane intermediate to form a cyclopropylidene, a carbene intermediate. scispace.com This carbene can then undergo ring-opening to yield the allene. The involvement of a carbene intermediate can explain the formation of non-allenic isomers that are sometimes observed in these reactions. scispace.com The stereochemistry of the starting dihalocyclopropane can also play a crucial role in the outcome of the reaction, potentially influencing the stereochemistry of the resulting allene. The formation of optically active allenes from the reaction of gem-dibromocyclopropanes with n-butyllithium in the presence of a chiral diamine like (-)-sparteine (B7772259) provides evidence for the intermediacy of a lithium carbenoid rather than a free cyclopropylidene. researchgate.net
Comparative Analysis of Synthetic Efficiency for Cyclic Allenes
The synthesis of cyclic allenes, particularly strained ones, presents unique challenges. The efficiency of the synthesis of this compound can be viewed in the context of the broader landscape of cyclic allene synthesis. While methods like the Doering-Moore-Skattebøl reaction provide a viable route, the yields can sometimes be modest, and the formation of isomeric byproducts is a possibility. scispace.com The nine-membered ring of this compound is considered to be relatively less strained compared to smaller cyclic allenes, which may contribute to its successful formation. scispace.com However, it is noted that the synthesis of nine- and ten-membered cyclic allenes can sometimes result in mixtures with their corresponding acetylenic isomers. scispace.com The development of more efficient and selective methods for the synthesis of cyclic allenes remains an active area of research, with modern approaches leveraging transition-metal catalysis and other novel strategies to access these valuable intermediates. nih.govrsc.orgnih.gov
| Precursor | Reagent | Outcome |
|---|---|---|
| Allene-dioxolan derivative | BuLi | Formation of 2,3-divinylcyclopentene via transient trans-cyclonona-1,2,6-triene |
| Allene-oxathiolan derivative | BuLi | Formation of 2,3-divinylcyclopentene via transient trans-cyclonona-1,2,6-triene |
| Dichlorocyclopropane derivative | BuLi | Formation of 2,3-divinylcyclopentene via transient trans-cyclonona-1,2,6-triene |
Alternative and Emerging Synthetic Strategies for this compound Analogues
While classical methods provide access to the parent this compound, the development of alternative and emerging synthetic strategies is crucial for accessing a wider range of functionalized analogues. These novel approaches often focus on milder reaction conditions, improved efficiency, and the introduction of diverse functional groups, thereby expanding the synthetic utility of this class of strained cyclic allenes.
Recent advancements have centered on the generation of strained cyclic allenes from novel precursors and their subsequent trapping with various reagents. These methods allow for the creation of complex molecular architectures based on the cyclononatriene framework.
One emerging area involves the use of silyl (B83357) tosylates as alternative precursors for generating strained cyclic allenes. This method provides a valuable alternative to traditional precursors, particularly in cases where silyl triflates are inaccessible. escholarship.org
Furthermore, new methods for generating both electron-deficient and electron-neutral cyclic allenes have been developed. For instance, ester- and ketone-substituted cyclohexenes can undergo elimination to form electron-deficient cyclic allenes. acs.org Conversely, allylic silanes bearing an alkenyl leaving group can be converted to electron-neutral cyclic allenes using a fluoride (B91410) source. acs.org These electron-neutral allenes have been shown to react with a variety of 1,3-dipoles, such as nitrile oxides and nitrones, to yield functionalized products. acs.org
Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the synthesis of this compound analogues. These methods often involve the in-situ generation of the strained allene followed by a catalytic reaction to form complex products.
A notable strategy is the palladium-catalyzed modular annulation of strained allenes. This approach utilizes aryl halides as coupling partners with cyclic allene precursors to construct fused heterocyclic products, creating two new bonds and a new stereocenter in the process. escholarship.orgescholarship.org The versatility of this method allows for the synthesis of a diverse library of analogues.
Another significant development is the catalyst-controlled annulation of strained cyclic allenes with π-allylpalladium complexes. escholarship.orgnih.gov In this transformation, the choice of ligand is critical, as it can selectively determine the formation of different isomeric polycyclic scaffolds. nih.gov This level of control is highly valuable for targeted synthesis. These reactions are noteworthy as they represent rare examples of engaging highly reactive cyclic allenes in transition metal-catalyzed processes to build sp³-rich, complex molecules. nih.gov
The table below summarizes key aspects of these emerging synthetic strategies for preparing analogues of this compound.
| Synthetic Strategy | Precursor Type | Key Reagents/Catalysts | Product Type | Key Features |
| Silyl Tosylate Elimination | Silyl Tosylates | Base | Strained Cyclic Allenes | Alternative to silyl triflate precursors. escholarship.org |
| Elimination of Substituted Cyclohexenes | Ester- and ketone-substituted cyclohexenes | Potassium tert-butoxide | Electron-deficient cyclic allenes | Allows for trapping with 1,3-dienes. acs.org |
| Fluoride-induced Elimination of Allylic Silanes | Allylic silanes with alkenyl leaving groups | Fluoride source | Electron-neutral cyclic allenes | Trapped with 1,3-dipoles like nitrile oxides and nitrones. acs.org |
| Palladium-Catalyzed Modular Annulation | Cyclic allene precursors and Aryl halides | Palladium catalyst | Fused heterocyclic products | Forms two new bonds and a stereocenter. escholarship.orgescholarship.org |
| Palladium-Catalyzed Annulation with π-Allylpalladium Complexes | Cyclic allene precursors and vinyl benzoxazinones | Pd₂(dba)₃, various ligands | Tri- or tetracyclic heterocycles | Ligand-controlled selectivity for different isomers. escholarship.orgnih.gov |
These innovative synthetic methodologies are continually expanding the toolbox available to chemists for the construction of novel and functionally diverse analogues of this compound, paving the way for their application in various fields of chemical science.
Reaction Mechanisms and Chemical Transformations of Cyclonona 1,2,6 Triene
Thermal Rearrangements: The Cope Rearrangement of cis-Cyclonona-1,2,6-triene
The Cope rearrangement, a type of acs.orgacs.org-sigmatropic rearrangement, is a well-studied reaction in organic chemistry. wikipedia.org In the case of cis-Cyclonona-1,2,6-triene, this rearrangement leads to the formation of 2,3-divinylcyclopentene. rsc.org
Kinetic and Mechanistic Investigations in the Gas Phase
Studies conducted in the gas phase have provided significant insights into the kinetics and mechanism of the Cope rearrangement of cis-Cyclonona-1,2,6-triene. rsc.org The reaction has been observed to be quantitative, homogeneous, and kinetically first-order. rsc.org This rearrangement is almost certainly unimolecular. rsc.org The research was carried out at pressures ranging from 0.05 to 0.10 torr and temperatures between 146 and 181°C. rsc.org
The rate of this rearrangement can be described by the Arrhenius equation: k = 10¹²·⁴⁷ exp(–31,680 cal./RT) sec.⁻¹ rsc.org
This equation highlights the temperature dependence of the reaction rate.
Energetic Parameters and Comparison with Other Cope Rearrangements
The Arrhenius parameters derived from the kinetic studies provide valuable information about the energy landscape of the reaction. rsc.org The activation energy for the Cope rearrangement of cis-Cyclonona-1,2,6-triene is 31,680 cal/mol. rsc.org The pre-exponential factor, 10¹²·⁴⁷ sec⁻¹, is indicative of a concerted process occurring through a cyclic transition state. wikipedia.orgrsc.org
A comparison with other Cope rearrangements reveals that the energetic parameters for cis-Cyclonona-1,2,6-triene are within the expected range for such transformations. The specific values, however, are influenced by the unique structural features of the nine-membered ring system.
| Parameter | Value |
| Activation Energy (Ea) | 31,680 cal/mol |
| Pre-exponential Factor (A) | 10¹²·⁴⁷ sec⁻¹ |
| Temperature Range | 146 - 181°C |
| Pressure Range | 0.05 - 0.10 torr |
Table 1. Energetic Parameters for the Gas-Phase Cope Rearrangement of cis-Cyclonona-1,2,6-triene. rsc.org
Metal-Catalyzed Reactions Involving Cyclonona-1,2,6-triene Analogues
The reactivity of allene-containing cyclic compounds, analogous to this compound, can be significantly influenced by the presence of metal catalysts. These reactions often lead to the formation of complex molecular architectures through annulation processes.
Annulation Reactions with Alkenylphenols
Palladium(II)-catalyzed annulation reactions between ortho-alkenylphenols and allenes provide a pathway to benzoxepine (B8326511) products. acs.org This formal (5 + 2) cycloaddition proceeds with high yields and excellent regio- and diastereoselectivity. acs.org In contrast, rhodium catalysts steer the reaction towards chromene-type products via a (5 + 1) annulation. acs.org
Role of Metal Geometry in Determining Reaction Outcome
Computational studies have highlighted the critical role of the metal's geometry in dictating the reaction pathway. acs.org The square planar geometry of palladium(II) intermediates is believed to be crucial for favoring the reductive elimination step that leads to the formation of the seven-membered benzoxepine ring. acs.org This contrasts with the mechanism proposed for rhodium catalysts, which involves a β-hydrogen elimination. acs.org
Proposed Reaction Pathways and Intermediates
The proposed mechanism for the palladium(II)-catalyzed reaction involves the initial coordination of the alkenylphenol and the allene (B1206475) to the metal center. This is followed by an insertion of the allene into the palladium-oxygen bond, generating a π-allyl intermediate. acs.org Subsequent reductive elimination from this intermediate furnishes the benzoxepine product. acs.org
For the rhodium-catalyzed reaction, the proposed pathway involves the activation of a terminal olefinic C-H bond, followed by allene insertion to form a π-allyl intermediate. acs.org This intermediate then undergoes β-hydrogen elimination and subsequent pericyclic rearrangements to yield the chromene product. acs.org
| Catalyst | Annulation Type | Primary Product | Key Mechanistic Step |
| Palladium(II) | (5 + 2) | Benzoxepine | Reductive Elimination |
| Rhodium(III) | (5 + 1) | Chromene | β-Hydrogen Elimination |
Table 2. Comparison of Metal-Catalyzed Annulation Reactions of Alkenylphenols and Allenes. acs.org
Nucleophilic Reactivity and Anionic Species Deriving from this compound Frameworks
The study of anionic species derived from cyclononatriene frameworks provides insight into their nucleophilic character and reactivity. These anions are key intermediates in various chemical transformations.
Cyclononatrienyl anions can be generated through the protonation of dianion precursors. Specifically, the reduction of cis-bicyclo[6.1.0]nona-2,4,6-triene with alkali metals in liquid ammonia (B1221849) leads to the formation of a monohomocyclooctatetraene dianion. The subsequent quenching of this dianion with proton donors like ammonium (B1175870) chloride or water results in a mixture of cyclononatrienyl anions.
The primary anionic species formed under these conditions are the all-cis-cyclonona-1,4,7-trien-9-yl anion and the cis,cis,trans-cyclonona-1,4,7-trien-9-yl anion. The relative proportions of these anions are influenced by the specific alkali metal used in the initial reduction. The nucleophilic character of these anions has been analyzed, revealing their tendency to engage in further chemical reactions.
The cyclononatrienyl anions generated from the dianion precursors readily react with electrophiles. For instance, when the quenching process is performed with methyl iodide instead of a simple proton donor, a mixture of methylated cyclononatrienes is produced. This demonstrates the nucleophilic attack of the anionic carbon center on the electrophilic methyl group.
The reaction of the cyclononatrienyl anion mixture with methyl iodide yields three principal products, showcasing the reactivity of the anionic intermediates.
| Precursor Anion | Electrophile | Major Products |
| Cyclononatrienyl anion mixture | Methyl Iodide | 9-Methyl-all-cis-cyclonona-1,4,7-triene |
| 9-Methyl-cis,cis,trans-cyclonona-1,4,7-triene | ||
| 3-Methyl-all-cis-cyclonona-1,4,7-triene |
Isomerization Studies of Unconjugated Trienes and Related Cyclonona Systems
The nine-membered ring of this compound allows for significant conformational flexibility, leading to various isomerization pathways, including sigmatropic rearrangements and base-catalyzed double bond migrations.
One of the most studied isomerization reactions of cis-cyclonona-1,2,6-triene is the Cope rearrangement. When heated in the gas phase between 146°C and 181°C, it quantitatively transforms into 2,3-divinylcyclopentene. acs.org This reaction is a first-order, unimolecular process. acs.org The trans isomer of this compound is considered a transient intermediate in some syntheses, which rapidly undergoes this rearrangement to yield 2,3-divinylcyclopentene. rsc.org
Base-catalyzed isomerizations are also prominent for cyclononatrienes. The use of a potassium-amine reagent can induce the interconversion of various cyclononatriene isomers. For example, treatment with a strong base can shift the positions of the double bonds within the nine-membered ring to achieve a more thermodynamically stable conjugated system. ijcce.ac.ir These isomerizations are proposed to occur via nucleophilic attack by the base. ijcce.ac.ir
| Isomerization Type | Substrate | Conditions | Product |
| Cope Rearrangement | cis-Cyclonona-1,2,6-triene | Gas phase, 146-181°C | 2,3-Divinylcyclopentene acs.org |
| Base-Catalyzed | Cyclononatrienes | Potassium-amine reagent | Mixture of olefin isomers |
Reactions with Amines
The allene functionality within this compound is susceptible to attack by various reagents, including amines, often facilitated by a catalyst. A titanium-catalyzed hydroaminoalkylation reaction has been reported between (Z)-cyclonona-1,2,6-triene and trimethylamine. sorbonne-universite.fr
This reaction demonstrates a highly selective hydroaminoalkylation of the allene moiety, leaving the isolated alkene untouched. The process results in the formation of a single product in high yield, showcasing the regioselectivity of the catalytic system. The structure of the resulting allylamine (B125299) product was confirmed by single-crystal X-ray diffraction of its hydrochloride salt. sorbonne-universite.fr
| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield |
| (Z)-Cyclonona-1,2,6-triene | Trimethylamine | TiBn₄, Ligand Precursor (LH1), [Ph₃C][B(C₆F₅)₄] | (E)-N,N-dimethyl-3-vinylcyclonon-2-en-1-amine | 86% sorbonne-universite.fr |
Advanced Spectroscopic Characterization and Structural Elucidation of Cyclonona 1,2,6 Triene
Vibrational Spectroscopy for Allene (B1206475) Functional Group Identification (e.g., Infrared)
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, serves as a definitive tool for the identification of the allene functional group within cyclonona-1,2,6-triene. The allenic moiety (C=C=C) gives rise to highly characteristic absorption bands that are crucial for its confirmation.
Early spectroscopic studies of this compound provided clear evidence of its allene structure through its IR spectrum. ajgreenchem.com The spectrum is distinguished by a strong absorption band observed at approximately 1960 cm⁻¹ , which is a classic indicator of the asymmetric stretching vibration of the C=C=C bond system in an allene. ajgreenchem.com Furthermore, a band at 856 cm⁻¹ is also characteristic of the allenic group. ajgreenchem.com The absence of significant absorption in the regions typically associated with alkynes (≈2100-2260 cm⁻¹) or isolated, unstrained alkenes further substantiates the presence of the cumulative double bonds of the allene. ajgreenchem.com
Table 1: Characteristic Infrared (IR) Absorption Bands for this compound
| Vibrational Mode | Wavenumber (cm⁻¹) | Significance | Reference |
|---|---|---|---|
| Allene C=C=C Asymmetric Stretch | 1960 | Key diagnostic peak for the allene functional group. | ajgreenchem.com |
| Allenic Group Vibration | 856 | Confirmatory band for the allenic structure. | ajgreenchem.com |
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Assignment and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy has been pivotal not only for assigning the proton and carbon environments in this compound but also for revealing the molecule's complex conformational dynamics in solution.
Initial ¹H NMR analysis provided fundamental data for structural assignment. The spectrum shows distinct multiplets corresponding to the different types of protons in the molecule. ajgreenchem.com Key signals include a multiplet for the allenic proton (C=C=CH) and another for the methylene (B1212753) (CH₂) protons of the nine-membered ring. ajgreenchem.com
More advanced NMR studies have shed light on the molecule's dynamic nature. This compound does not exist as a static, planar structure. Instead, it adopts an unsymmetrical twist-boat-chair conformation. nist.gov This conformation is chiral and can interconvert with its mirror image through a process known as hindered pseudorotation. This dynamic exchange can be observed through variable-temperature NMR experiments, which show changes in the NMR lineshapes as the rate of interconversion changes. The energy barrier for this pseudorotation has been determined to be approximately 53 kJ/mol, a value that quantifies the conformational flexibility of the ring system. nist.gov On the NMR timescale at ambient temperatures, this rapid conformational change results in a time-averaged C₂ symmetry. nist.gov
Table 2: ¹H NMR Spectroscopic Data for this compound
| Proton Type | Chemical Shift (τ scale) | Chemical Shift (δ scale, est.) | Multiplicity | Reference |
|---|---|---|---|---|
| Allenic (C=C=CH) | 5.17 | ~4.83 | Multiplet | ajgreenchem.com |
| Methylene (CH₂) | 7.92 | ~2.08 | Multiplet | ajgreenchem.com |
Table 3: Conformational Dynamics of this compound from NMR Studies
| Property | Description | Value | Reference |
|---|---|---|---|
| Ground-State Conformation | The lowest energy three-dimensional arrangement. | Unsymmetrical twist-boat-chair | nist.gov |
| Dynamic Process | The interconversion between conformational isomers. | Hindered Pseudorotation | nist.gov |
| Energy Barrier (ΔG‡) | The energy required for the conformational change. | 53 kJ/mol | nist.gov |
| Time-Averaged Symmetry | The apparent symmetry due to rapid conformational exchange. | C₂ | nist.gov |
Mass Spectrometry for Molecular Identification and Pyrolysis Product Analysis
Mass spectrometry (MS) is a fundamental technique used to confirm the molecular weight of this compound and to identify it in complex chemical mixtures, such as those generated from industrial processes.
The electron ionization mass spectrum of this compound confirms its molecular formula of C₉H₁₂. cnjournals.comlibretexts.org It exhibits a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 120, which corresponds to its molecular weight of 120.19 g/mol . cnjournals.comlibretexts.org This molecular ion peak is crucial for its initial identification.
Beyond simple identification, mass spectrometry, particularly when coupled with gas chromatography (GC-MS), has been instrumental in analyzing the products of high-temperature reactions. Studies on the pyrolysis of waste tires have identified this compound as one of the main cyclic alkene products. libretexts.org In these analyses, complex pyrolysates are separated by the gas chromatograph before being introduced into the mass spectrometer, which provides a distinct mass spectrum for each eluted component, allowing for positive identification. The compound has also been noted in the context of non-targeted GC-high-resolution mass spectrometry (GC-HRMS) analysis of ambient air samples. nih.gov
Table 4: Molecular Identification of this compound by Mass Spectrometry
| Property | Value/Observation | Significance | Reference |
|---|---|---|---|
| Molecular Formula | C₉H₁₂ | Defines the elemental composition. | cnjournals.comlibretexts.org |
| Molecular Weight | 120.19 g/mol | Confirmed by the molecular ion peak. | cnjournals.comlibretexts.org |
| Molecular Ion Peak (M⁺) | m/z 120 | Provides direct evidence of the molecule's mass. | cnjournals.com |
| Application | Pyrolysis Product Analysis (Py-GC/MS) | Identified as a degradation product of waste tires. | libretexts.org |
Computational Chemistry and Conformational Dynamics of Cyclonona 1,2,6 Triene
Application of Ab Initio Molecular Orbital Theory in Conformational Studies
Ab initio molecular orbital theory has been instrumental in providing a foundational understanding of the conformational properties of cyclic trienes. These methods, which solve the electronic Schrödinger equation without empirical parameters, offer valuable insights into the stability and geometry of various conformers. Early theoretical investigations laid the groundwork for more advanced computational studies by identifying potential energy minimum structures and the barriers between them. For instance, ab initio calculations have been applied to various unsaturated nine-membered ring systems, providing a basis for comparison and understanding the specific effects of the 1,2,6-triene arrangement. researchgate.net
Density Functional Theory (DFT) Calculations for Geometrical and Energetic Analysis
Density Functional Theory (DFT) has emerged as a powerful and widely used method for studying the conformational preferences of molecules like cyclonona-1,2,6-triene. DFT calculations, particularly with hybrid functionals like B3LYP, have been shown to provide a good balance between computational cost and accuracy for predicting molecular geometries and relative energies. conicet.gov.ar
Recent computational studies have utilized DFT to probe the conformational intricacies of this compound. These calculations are crucial for understanding the stability of different conformers and their potential reactivity. Theoretical models based on DFT can predict the stability of various conformers and their reactivity patterns under different conditions. For example, DFT calculations have been used to suggest that the formation of the 1,2,6-triene isomer is favored over other configurations in certain synthetic routes due to reduced angular strain in the nine-membered ring.
A study employing DFT (B3LYP/6-31G) and ab initio (HF/6-31G and MP2/6-31G//HF/6-31G) methods on (Z,Z,Z)-cyclonona-1,3,6-triene, a related isomer, revealed that the twist-boat (TB) conformation is the most stable form. researchgate.net The calculated energy barrier for the ring inversion of this conformation was found to be in reasonable agreement with experimental data for its methyl-derivatives. researchgate.net
Below is a table summarizing the calculated relative energies for the conformations of (Z,Z,Z)-cyclonona-1,3,6-triene using different levels of theory.
| Conformation | HF/6-31G* (kcal/mol) | MP2/6-31G//HF/6-31G (kcal/mol) | B3LYP/6-31G//HF/6-31G (kcal/mol) |
| Twist-Boat (TB) | 0.00 | 0.00 | 0.00 |
| Pseudo-Crown (T) | 1.92 | 2.30 | 1.75 |
| Transition State (TB → T) | 3.59 | 5.03 | 4.59 |
| Transition State (T → TB') | 7.35 | 8.41 | 5.41 |
| Data sourced from a study on (Z,Z,Z)-cyclonona-1,3,6-triene. researchgate.net |
Conformational Landscapes and Energy Minimum Structures
Computational studies have identified several low-energy conformations for related nine-membered rings. For instance, in (Z,Z,Z)-cyclonona-1,3,6-triene, the unsymmetrical twist-boat (TB) conformation with C1 symmetry was found to be the most stable geometry. researchgate.net Another notable conformation is the unsymmetrical pseudo-crown (T), which is slightly higher in energy. researchgate.net For this compound itself, ¹³C NMR studies have indicated the presence of an unsymmetrical twist-boat-chair conformation. rsc.org
The various conformations of this compound are not static but are in constant interconversion. Computational methods are essential for mapping the pathways of these interconversions and calculating the associated energy barriers. These pathways often involve passing through higher-energy transition state structures.
For the related (Z,Z,Z)-cyclonona-1,3,6-triene, the ring inversion of the most stable twist-boat conformation proceeds through the pseudo-crown conformation. researchgate.net The calculated energy barrier for this process at the MP2/6-31G//HF/6-31G level is 8.41 kcal/mol, which aligns well with experimental dynamic NMR data for its methyl derivatives. researchgate.net This agreement between theoretical calculations and experimental findings underscores the reliability of these computational approaches.
Dynamic NMR Spectroscopy and Iterative Force-Field Calculations for Conformational Properties
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful experimental technique for studying the conformational dynamics of molecules. acs.org By analyzing the changes in NMR spectra at different temperatures, it is possible to determine the energy barriers for conformational interconversions. ucl.ac.uk
In the case of this compound, ¹³C DNMR studies have been employed to investigate its conformational behavior. rsc.org The results show that the molecule exists in an unsymmetrical twist-boat-chair conformation. rsc.org This conformation undergoes a hindered pseudorotation with a measured barrier height of 12.9 kcal/mol to achieve a time-averaged C₂ symmetry. rsc.org
Iterative force-field calculations, often used in conjunction with DNMR data, provide a means to refine the parameters of the force field to better reproduce the experimental observations. acs.orgacs.org This combined approach allows for a more accurate and detailed understanding of the conformational properties of flexible molecules like this compound. acs.org
Topological Analysis of Potential Energy Hypersurfaces
A more abstract and comprehensive way to understand the conformational behavior of a molecule is through the topological analysis of its potential energy hypersurface (PEHS). osti.gov The PEHS is a multidimensional surface that represents the potential energy of the molecule as a function of its geometric coordinates.
A topological study of the PEHS for related nine-membered rings, such as cis-cis-cis 1,4,7-cyclononatriene, has been performed. conicet.gov.ar This analysis describes the conformations as critical points (minima, transition states, etc.) on the hypersurface and elucidates the intricate network of conformational interconversion pathways connecting them. conicet.gov.ar Such a topological approach provides a concise and global picture of the molecule's dynamic behavior, moving beyond the simple description of individual conformations and barriers. conicet.gov.ar
Theoretical Investigations of Strain and Reactivity in Cyclic Allene (B1206475) Systems
Computational chemistry has become an indispensable tool for understanding the complex interplay of structure, strain, and reactivity in cyclic allenes. For molecules like this compound, which possess a unique combination of a medium-sized ring and a strained allene moiety, theoretical investigations provide critical insights into their conformational dynamics and chemical behavior.
Recent studies employing ab initio molecular orbital theory and density functional theory (DFT) have shed light on the conformational landscape of this compound. These computational methods are essential for mapping the potential energy surface and identifying stable conformers and the transition states that connect them. Early research combining dynamic nuclear magnetic resonance (NMR) spectroscopy with force-field calculations determined that this compound does not exist in a single, static shape. Instead, it adopts an unsymmetrical twist-boat-chair conformation. This ground-state structure can undergo a hindered pseudorotation, a process that allows it to achieve a time-averaged C₂ symmetry. The energy barrier for this conformational change has been experimentally and computationally determined to be approximately 12.9 kcal/mol.
The inherent strain in the nine-membered ring significantly influences the molecule's properties. The cyclic structure imposes considerable angle strain, particularly around the sp-hybridized central carbon of the allene group, which deviates from the ideal 180° bond angle. This strain is a key factor in the molecule's reactivity. DFT calculations have indicated that in certain synthesis pathways, the formation of the this compound isomer is favored over other possible configurations precisely because it represents a pathway to relieve angular strain.
Theoretical models are also crucial for predicting reactivity patterns. The unique geometry and electronic structure of this compound make it an interesting candidate for various chemical transformations. Its reactivity is largely driven by the desire to release the strain associated with the cyclic allene system. Computational studies have highlighted its propensity to participate in reactions such as:
Electrocyclic Reactions: The molecule can undergo thermally or photochemically induced electrocyclic ring closures.
Diels-Alder Reactions: It can function as the diene component in Diels-Alder cycloadditions, providing a route to more complex polycyclic systems.
To contextualize the strain within this compound, it is useful to compare it with other cyclic allenes. The strain energy of a cyclic allene is highly dependent on the ring size. Smaller rings force a greater deviation from the linear geometry of the allene group, leading to higher strain. As the ring size increases, the carbon chain becomes more flexible, allowing the allene moiety to adopt a more linear and stable geometry. Theoretical calculations using isodesmic and homodesmic reactions at the B3LYP/6-311+G(d,p)+ZPVE level of theory have quantified this trend. researchgate.net
The table below presents the calculated functional group strain energies for a series of unsubstituted cyclic allenes, illustrating the significant decrease in strain as the ring size increases from six to nine carbons. researchgate.net
Table 1: Calculated Strain Energies of Cyclic Allenes
| Compound | Ring Size | Allene Functional Group Strain (kcal/mol) |
| 1,2-Cyclohexadiene | 6 | 32 |
| 1,2-Cycloheptadiene | 7 | 14 |
| 1,2-Cyclooctadiene | 8 | 5 |
| 1,2-Cyclononadiene (B72335) | 9 | 2 |
This interactive table is based on data from theoretical calculations. researchgate.net
The very low strain energy calculated for 1,2-cyclononadiene (2 kcal/mol) suggests that the nine-membered ring is large enough to accommodate the allene group with minimal geometric distortion. researchgate.net While this compound has additional double bonds compared to 1,2-cyclononadiene, this data underscores that the primary source of its reactivity is not extreme strain, but rather the unique electronic and conformational properties imparted by the combination of the medium ring and the accessible pi-systems. thieme-connect.de
Research Applications and Emerging Areas of Cyclonona 1,2,6 Triene Chemistry
Cyclonona-1,2,6-triene as a Synthetic Precursor in Complex Organic Molecule Synthesis
The strained nature and inherent reactivity of this compound make it a valuable, albeit transient, intermediate in the synthesis of complex organic molecules. rsc.org Its utility stems from the ability of the allene (B1206475) and the additional double bonds within the nine-membered ring to participate in a variety of chemical transformations.
One of the primary synthetic routes to generate this compound involves the treatment of 1,1-dibromocyclopropane (B14071962) derivatives with alkyllithium reagents, such as methyllithium (B1224462). scispace.com This reaction proceeds through a carbene intermediate to yield the cyclic allene. scispace.com For instance, the reaction of the 1,1-dibromocyclopropane derivative of cycloocta-1,5-diene (B8815838) with methyllithium produces this compound in good yield. scispace.com
The reactivity of this compound is characterized by its participation in several key reaction types:
Electrocyclic Reactions: The conjugated π-system of this compound allows it to undergo thermal and photochemical electrocyclic reactions. A notable transformation is its conversion to bicyclo[6.1.0]nona-2,4,6-triene. wikipedia.org
Rearrangements: Due to the inherent ring strain, this compound can rearrange to form more stable structures. mdpi.com A key rearrangement involves its conversion to 2,3-divinylcyclopentene, with trans-cyclonona-1,2,6-triene being a transient intermediate in this process. rsc.org
Cycloaddition Reactions: The allene moiety can participate in cycloaddition reactions, providing a pathway to construct polycyclic frameworks. Although specific examples for this compound are not extensively detailed, the broader class of cyclic allenes is known to undergo [4+2], [3+2], and [2+2] cycloadditions. acs.orgnih.gov
The synthesis of complex molecules often relies on the in-situ generation and trapping of strained intermediates like this compound. acs.orgnih.gov For example, subjecting precursors to reagents like TBAF (tetrabutylammonium fluoride) can generate cyclic allenes that are immediately trapped by a tethered cycloaddition partner, leading to intricate tetracyclic products. acs.orgnih.gov
Table 1: Synthetic Reactions Involving this compound and Related Cyclic Allenes
| Reaction Type | Reagents/Conditions | Product(s) | Reference(s) |
| Allene Synthesis | 1,1-dibromocyclopropane derivative of cycloocta-1,5-diene, Methyllithium | This compound | scispace.com |
| Rearrangement | Butyllithium treatment of various precursors | 2,3-divinylcyclopentene | rsc.org |
| Electrocyclization | Photochemical or Thermal | Bicyclo[6.1.0]nona-2,4,6-triene | wikipedia.org |
| Cycloaddition (General Cyclic Allene) | In-situ generation and trapping with furan | Tetracyclic products | acs.orgnih.gov |
Formation and Identification in Pyrolysis and Thermal Decomposition Processes of Biomass and Waste Materials
This compound has been identified as a product in the pyrolysis of various organic materials, including biomass and waste tires. asme.org Pyrolysis, the thermal decomposition of materials at elevated temperatures in the absence of oxygen, breaks down complex organic matter into a mixture of solid (biochar), liquid (bio-oil), and gaseous products. researchgate.netresearchgate.net
In a study analyzing the co-pyrolysis of agricultural residues (maize stalk and wheat straw) with waste tires using Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS), this compound was identified as one of the main cyclic alkene products. asme.org The formation of such cyclic alkenes is attributed to the degradation of natural and synthetic rubber components in the waste tires or the cyclization of chain alkenes formed during the process. asme.org The experiments were conducted at final temperatures of 550 °C and 650 °C. asme.org
The identification of this compound in these complex mixtures is typically achieved through gas chromatography coupled with mass spectrometry (GC/MS). asme.org This analytical technique separates the volatile components of the bio-oil, and the mass spectrometer provides fragmentation patterns that allow for the identification of individual compounds by comparing them to spectral libraries like the NIST WebBook. nist.govasme.org
Table 2: Pyrolysis Conditions for this compound Formation
| Feedstock | Pyrolysis Temperature | Analytical Method | Key Finding | Reference(s) |
| Waste Tire and Agricultural Residues (Maize Stalk, Wheat Straw) | 550 °C and 650 °C | Py-GC/MS | This compound identified as a main cyclic alkene product from waste tire degradation. | asme.org |
| General Biomass | 400°C - 900°C | GC/MS | Pyrolysis yields a complex mixture of hydrocarbons and oxygenated compounds. | researchgate.net |
Future Directions in the Synthesis and Application of Cyclic Allene Systems
The study of strained intermediates, including cyclic allenes like this compound, is a rapidly growing area of organic chemistry. acs.orgnih.govsnnu.edu.cn While initially viewed as scientific curiosities, these transient species are now recognized as powerful building blocks for accessing molecular complexity. acs.orgnih.govescholarship.org
Future research in this field is likely to focus on several key areas:
Asymmetric Catalysis: A significant challenge and opportunity lies in controlling the absolute stereochemistry of reactions involving chiral cyclic allenes. acs.orgnih.govsnnu.edu.cn The development of new transition-metal catalytic systems that can achieve enantioselective transformations of cyclic allenes is a major goal. snnu.edu.cn This would allow for the synthesis of enantioenriched complex molecules, which is crucial for applications in medicine and materials science. snnu.edu.cnescholarship.org
Novel Reaction Methodologies: The merger of strained intermediate chemistry with metal catalysis is a promising strategy for developing new synthetic methods. snnu.edu.cn This approach has the potential to enable the rapid construction of complex polycyclic and heterocyclic scaffolds that are difficult to access through traditional methods. snnu.edu.cn Exploring new types of cycloadditions, annulations, and metal-mediated transformations will continue to expand the synthetic utility of cyclic allenes.
Computational Studies: Theoretical calculations play a crucial role in understanding the structure, stability, and reactivity of strained systems like this compound. acs.org Future computational work will likely focus on predicting reaction outcomes, elucidating reaction mechanisms, and designing new cyclic allene precursors with tailored reactivity. For instance, computational studies have been used to estimate the racemization barriers of substituted cyclic allenes. acs.org
Applications in Materials Science: The unique electronic and geometric properties of cyclic allenes suggest potential applications in materials science. Research could explore the incorporation of these motifs into polymer chains to create materials with novel thermal or mechanical properties.
The continued development of methods for the generation and trapping of cyclic allenes, coupled with a deeper understanding of their reactivity, will undoubtedly lead to new and innovative applications in the synthesis of complex molecules and advanced materials. escholarship.org
Q & A
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide the design of studies on this compound’s environmental degradation pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
